

# Application Notes and Protocols: 2-Acetamido-6-nitrobenzoic Acid as a Chemical Intermediate

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## Compound of Interest

Compound Name: 2-Acetamido-6-nitrobenzoic Acid

Cat. No.: B1265846

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These application notes provide a detailed overview of the use of **2-Acetamido-6-nitrobenzoic acid** as a versatile chemical intermediate, primarily in the synthesis of heterocyclic compounds. The protocols and data presented are based on established chemical transformations of structurally related compounds, offering a robust guide for laboratory applications.

## Introduction

**2-Acetamido-6-nitrobenzoic acid** is a substituted anthranilic acid derivative. The presence of the acetamido, nitro, and carboxylic acid functional groups makes it a valuable precursor for the synthesis of various heterocyclic systems, particularly benzoxazinones and quinazolinones. The ortho-positioning of the acetamido and carboxylic acid groups allows for facile cyclization reactions. This document focuses on the conversion of **2-Acetamido-6-nitrobenzoic acid** to 7-nitro-2-methyl-4H-3,1-benzoxazin-4-one, a key scaffold in medicinal chemistry.

## Application: Synthesis of 7-Nitro-2-methyl-4H-3,1-benzoxazin-4-one

**2-Acetamido-6-nitrobenzoic acid** serves as an excellent starting material for the synthesis of 7-nitro-2-methyl-4H-3,1-benzoxazin-4-one through a cyclization reaction with acetic anhydride. This benzoxazinone derivative can be a crucial building block for the development of novel therapeutic agents. The general reaction is depicted below:

Reaction of **2-Acetamido-6-nitrobenzoic acid** with acetic anhydride.

## Quantitative Data

The following table summarizes the expected physicochemical properties and spectroscopic data for the product, 7-nitro-2-methyl-4H-3,1-benzoxazin-4-one, based on data from analogous compounds.<sup>[1]</sup>

Parameter	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>6</sub> N <sub>2</sub> O <sub>4</sub>	-
Molecular Weight	206.16 g/mol	-
Appearance	Expected to be a solid	<sup>[1]</sup>
Yield	70-85%	<sup>[1]</sup>
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz) δ (ppm)	~8.5 (d, 1H), ~8.4 (d, 1H), ~8.3 (dd, 1H), ~2.4 (s, 3H)	<sup>[1]</sup>
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 75 MHz) δ (ppm)	~160, ~157, ~155, ~146, ~137, ~129, ~128, ~117, ~21	<sup>[1]</sup>

## Experimental Protocol

Synthesis of 7-Nitro-2-methyl-4H-3,1-benzoxazin-4-one from **2-Acetamido-6-nitrobenzoic acid**

This protocol is adapted from established procedures for the synthesis of similar benzoxazinone derivatives.<sup>[2][3][4]</sup>

Materials:

- **2-Acetamido-6-nitrobenzoic acid**
- Acetic anhydride
- Round-bottom flask (50 mL)

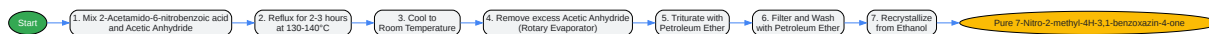
- Reflux condenser
- Heating mantle
- Rotary evaporator
- Petroleum ether
- Ethanol (for recrystallization)
- Glassware for filtration and recrystallization

#### Procedure:

- **Reaction Setup:** In a 50 mL round-bottom flask, combine **2-Acetamido-6-nitrobenzoic acid** (0.01 mol, 2.24 g) and acetic anhydride (10 mL, excess).
- **Reaction:** Heat the mixture to reflux (approximately 130-140 °C) using a heating mantle and reflux condenser for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.
- **Purification:** To the resulting solid, add petroleum ether and triturate to precipitate the product. Filter the solid and wash with a small amount of cold petroleum ether.
- **Recrystallization:** Recrystallize the crude product from ethanol to obtain pure 7-nitro-2-methyl-4H-3,1-benzoxazin-4-one.
- **Characterization:** Dry the purified product and characterize it using standard analytical techniques (Melting Point, IR, <sup>1</sup>H NMR, <sup>13</sup>C NMR, and Mass Spectrometry).

## Visualizations

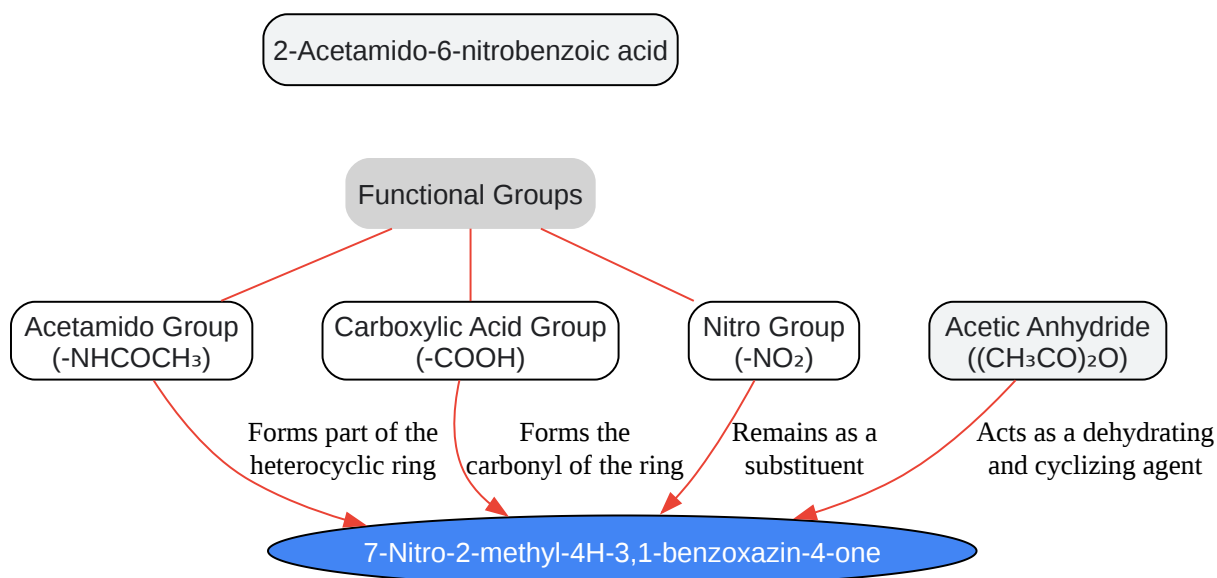
Experimental Workflow for the Synthesis of 7-Nitro-2-methyl-4H-3,1-benzoxazin-4-one



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## Synthesis Workflow

### Logical Relationship of Functional Groups in the Cyclization Reaction



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## Functional Group Roles

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## References

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